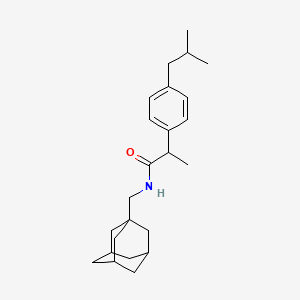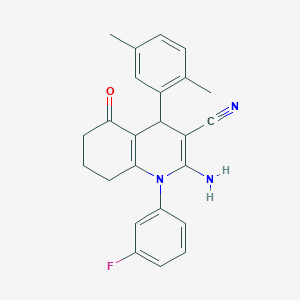
N-(1-adamantylmethyl)-2-(4-isobutylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(ADAMANTAN-1-YL)METHYL]-2-[4-(2-METHYLPROPYL)PHENYL]PROPANAMIDE is a synthetic compound that features an adamantane moiety, which is known for its unique cage-like structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-2-[4-(2-METHYLPROPYL)PHENYL]PROPANAMIDE typically involves the reaction of adamantanecarboxylic acid with enamides. The carboxylic acid derivative acts as an alkylating agent . Another method involves the direct inclusion of an adamantane moiety through the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane, followed by hydrolysis of the obtained esters .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(ADAMANTAN-1-YL)METHYL]-2-[4-(2-METHYLPROPYL)PHENYL]PROPANAMIDE can undergo several types of chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the adamantane core.
Substitution: The compound can participate in substitution reactions, particularly involving the phenyl and adamantane groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as hydrogen gas. Substitution reactions often involve the use of catalysts like copper(II) acetate .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can lead to the formation of hydroxylated derivatives.
Applications De Recherche Scientifique
N-[(ADAMANTAN-1-YL)METHYL]-2-[4-(2-METHYLPROPYL)PHENYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various functional adamantane derivatives.
Biology: Investigated for its potential bioactive properties, including antiviral and anticancer activities.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of high-energy fuels and thermally stable materials.
Mécanisme D'action
The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-2-[4-(2-METHYLPROPYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s stability and facilitate its binding to target proteins. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide: A compound with similar structural features but different functional groups.
N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide: Another adamantane derivative with distinct chemical properties.
Uniqueness
N-[(ADAMANTAN-1-YL)METHYL]-2-[4-(2-METHYLPROPYL)PHENYL]PROPANAMIDE is unique due to its combination of an adamantane moiety with a phenylpropanamide structure. This combination imparts specific chemical and physical properties that are valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C24H35NO |
|---|---|
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
N-(1-adamantylmethyl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C24H35NO/c1-16(2)8-18-4-6-22(7-5-18)17(3)23(26)25-15-24-12-19-9-20(13-24)11-21(10-19)14-24/h4-7,16-17,19-21H,8-15H2,1-3H3,(H,25,26) |
Clé InChI |
QMSYBJQICPIOSF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCC23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloroethyl {4-[3-oxo-3-(pyrrolidin-1-yl)propyl]phenyl}carbamate](/img/structure/B11477016.png)
![6-hydroxy-3-methyl-N-phenyl-4-(thiophen-3-yl)-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11477024.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11477038.png)

![3-[(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-yloxy)methyl]pyridine](/img/structure/B11477045.png)
![3-(furan-2-yl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11477051.png)
![Benzenepropanamide, N-(2-benzo[b]benzofuran-2-ylethyl)-](/img/structure/B11477074.png)
![3-(3-chlorophenyl)-6,7-dimethoxy-1-[2-(4-methoxyphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11477079.png)
![methyl N-[(4-chlorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate](/img/structure/B11477083.png)
![1-[6-Amino-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-(3-chlorophenyl)urea](/img/structure/B11477085.png)
![7-Ethyl-2-(methoxymethyl)-3-(4-methoxyphenyl)-5-(thiophen-2-yl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11477087.png)
![N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11477093.png)
![7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11477095.png)
![2-(allylamino)-8-amino-5-oxo-6-(2-thienyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide](/img/structure/B11477103.png)
